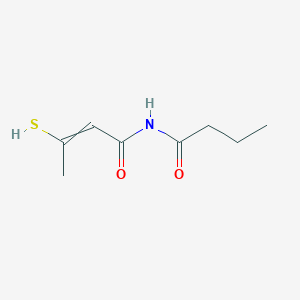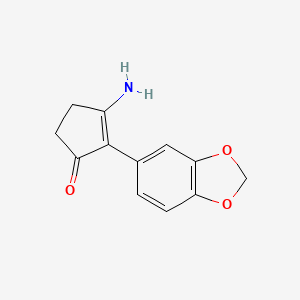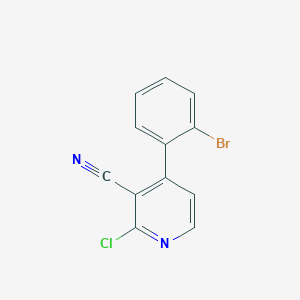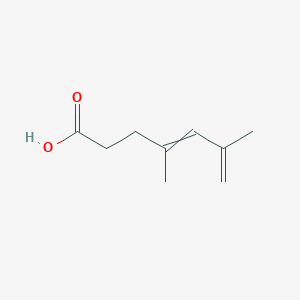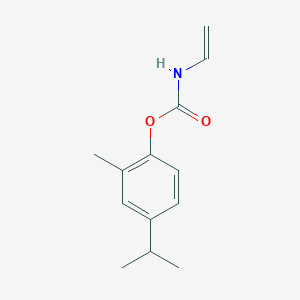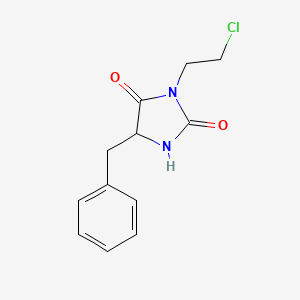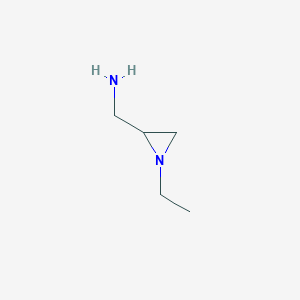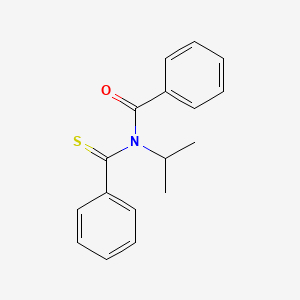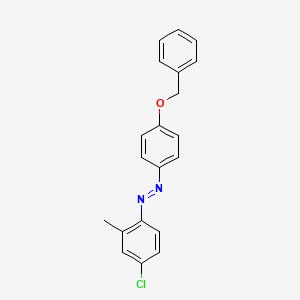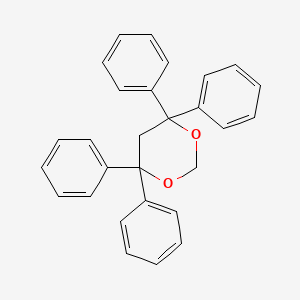
4,4,6,6-Tetraphenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes two oxygen atoms in a six-membered ring and four phenyl groups attached to the carbon atoms at positions 4 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetraphenyl-1,3-dioxane typically involves the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Benzophenone and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,6,6-Tetraphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of dioxane derivatives with additional functional groups.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4,4,6,6-Tetraphenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4,6,6-Tetraphenyl-1,3-dioxane involves its interaction with molecular targets through its phenyl groups and dioxane ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Oxidation-Reduction Reactions: The dioxane ring can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylmethane: A structurally similar compound with different reactivity.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 4,4,6,6-Tetraphenyl-1,3-dioxane is unique due to its specific arrangement of phenyl groups and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
87156-60-3 |
|---|---|
Fórmula molecular |
C28H24O2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4,4,6,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(30-22-29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clave InChI |
GKZJQNPALGTXPY-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCOC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
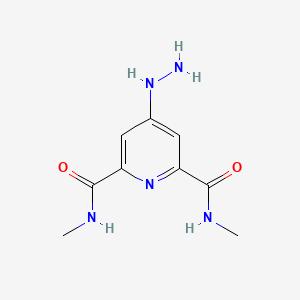
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
